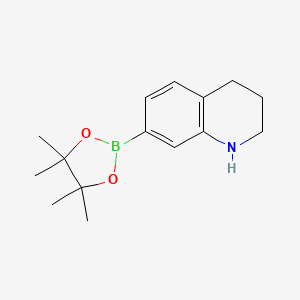

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

Beschreibung

Tetrahydroquinoline Core: Conformational Dynamics and Aromaticity Modulation

The tetrahydroquinoline core structure forms the fundamental backbone of this compound, representing a partially saturated derivative of the quinoline heterocycle that exhibits distinctive conformational and electronic characteristics. Tetrahydroquinoline itself is described as a semi-hydrogenated derivative of quinoline, typically appearing as a colorless oil with significant importance in medicinal chemistry applications. The reduction of the quinoline system to its tetrahydro form introduces conformational flexibility into the molecular framework while maintaining the aromatic character of the benzene ring portion.

Conformational analysis studies of 1,2,3,4-tetrahydroquinoline have revealed the existence of multiple stable conformations, specifically identifying four stable conformational arrangements that exist as two pairs of energetically equivalent enantiomorphic conformers. These conformational investigations demonstrate that energetically non-equivalent conformers are separated by relatively low energy barriers of approximately 104 cm⁻¹, facilitating conformational cooling processes under experimental conditions. The conformational flexibility of the saturated cyclohexyl portion allows for chair and boat conformations, while the fused benzene ring maintains its planar aromatic character.

The aromaticity modulation within the tetrahydroquinoline system creates a unique electronic environment that influences both the chemical reactivity and the physical properties of the molecule. The aromatic benzene ring contributes to the overall stability of the molecule through delocalized π-electron density, while the saturated six-membered ring provides conformational flexibility that can accommodate various substituent arrangements. This combination of aromatic stability and conformational adaptability makes the tetrahydroquinoline core particularly suitable for functionalization reactions, as demonstrated by the successful incorporation of the boronate ester substituent at the C7 position.

Table 1: Conformational Analysis Data for Tetrahydroquinoline Systems

| Parameter | Value | Reference Method |

|---|---|---|

| Number of Stable Conformers | 4 (two enantiomeric pairs) | MP2 Calculations |

| Energy Barrier Between Conformers | 104 cm⁻¹ | Quantum Chemical Analysis |

| Molecular Symmetry | Enantiomorphic pairs | High-resolution Microwave Spectroscopy |

| Conformational Cooling | Observed | Experimental Validation |

Boronate Ester Substituent: Electronic and Steric Effects at C7 Position

The pinacol boronate ester substituent attached at the C7 position introduces significant electronic and steric considerations that fundamentally alter the chemical behavior of the tetrahydroquinoline framework. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester or "Bpin" group, has been extensively studied for its unique steric and electronic properties that often contradict initial expectations based on its apparent bulk. Despite the presence of two adjacent quaternary sp³-hybridized carbon atoms in its diol backbone, detailed experimental and computational analyses have revealed that the pinacol boronate ester group is remarkably small in terms of actual steric hindrance.

The electronic effects of the boronate ester substituent arise from the electron-deficient nature of the boron center, which creates a polarized bond system that can influence the electron density distribution throughout the entire molecular framework. The boron atom, with its vacant p-orbital, acts as a Lewis acid center that can participate in various coordination interactions and influence the reactivity of nearby functional groups. This electronic influence extends beyond the immediate vicinity of the boron center, affecting the aromatic system of the tetrahydroquinoline core and potentially modulating the basicity of the nitrogen atom within the heterocyclic framework.

Steric analysis of the pinacol boronate ester group has revealed surprising findings regarding its actual spatial requirements. Three different steric parameters have been evaluated for the Bpin group: the A-value, ligand cone angle, and percent buried volume. All three parameters indicate that the Bpin moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing a crucial role in minimizing steric interactions. This planarity allows the boronate ester to adopt conformations that effectively reduce steric clashes with other parts of the molecule, making it a more accommodating substituent than initially anticipated.

Table 2: Electronic and Steric Properties of Pinacol Boronate Ester

| Property | Characteristic | Impact on Molecular Behavior |

|---|---|---|

| Boron Hybridization | sp² (planar) | Minimized steric interactions |

| Electronic Character | Lewis acidic | Enhanced reactivity toward nucleophiles |

| A-value | Small | Low conformational preference |

| Cone Angle | Compact | Reduced steric hindrance |

| Percent Buried Volume | Low | Accessible reactive site |

Eigenschaften

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h7-8,10,17H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWFSESZFIZJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCN3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis from Pinacolboronates (General Procedure B)

- Reagents : Pinacolboronate (2 equiv), enone (1 equiv), chloro(1,5-cyclooctadiene)rhodium(I) dimer (0.06 equiv), aqueous 3.8 M KOH (150 µL).

- Solvent : Toluene (ca. 0.19 M).

- Conditions : Stirring vigorously at room temperature for 24 hours under nitrogen atmosphere.

- Post-reaction treatment : Addition of toluene and sodium triacetoxyborohydride (12 equiv), stirring until completion monitored by TLC.

- Workup : Quenching with water, extraction with toluene, concentration under reduced pressure to yield crude product.

Synthesis from Boronic Acids (General Procedure A)

- Similar to procedure B but starting from 2-aminophenylboronic acid instead of pinacolboronate.

- Catalyst loading is lower (0.03 equiv).

- Potassium hydroxide aqueous solution added to a suspension of reagents in toluene.

- Followed by reduction with sodium triacetoxyborohydride.

Asymmetric Synthesis Using Preformed Catalyst (General Procedure C)

- Catalyst : [((R,R,S,S)-Duanphos)Rh(nbd)][BF4] complex (0.06 equiv).

- Reagents : Pinacolboronate (2 equiv), enone (1 equiv), aqueous KOH (2 equiv).

- Solvent : Toluene (ca. 0.38 M).

- Conditions : Stirring at room temperature for 24 hours.

- Post-reaction : Dilution with DCM, drying, concentration, followed by treatment with trifluoroacetic acid and triethylsilane for reduction.

- Purification : Flash column chromatography.

Asymmetric Synthesis with In Situ Catalyst Formation (General Procedure D)

- Catalyst precursors : Chloro(norbornadiene)rhodium(I) dimer (0.03 equiv) and (R,R,S,S)- or (S,S,R,R)-Duanphos ligand (0.06 equiv).

- Reagents and conditions : Same as procedure C.

- Post-reaction workup : Similar acid and hydride treatment followed by basification and extraction.

- Purification : Flash chromatography.

Reaction Conditions and Notes

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Rhodium(I) complexes (e.g., chloro(1,5-cod)Rh dimer) |

| Ligands | Duanphos (chiral ligand) for asymmetric synthesis |

| Boron source | Pinacolboronate esters or 2-aminophenylboronic acid |

| Base | 3.8 M aqueous potassium hydroxide |

| Solvent | Toluene or dichloromethane (for workup) |

| Temperature | Room temperature (ca. 20-25 °C) |

| Reaction time | 24 hours |

| Reducing agent | Sodium triacetoxyborohydride |

| Purification | Flash column chromatography |

Research Findings and Analytical Data

- The reactions are generally performed under nitrogen to avoid moisture and oxygen sensitivity.

- Diastereomeric ratios and enantiomeric excesses are determined by $$^{1}H$$ NMR and chiral HPLC.

- The absolute configuration in asymmetric syntheses is confirmed by vibrational circular dichroism (VCD) and molecular modeling.

- The yields for similar tetrahydroquinoline derivatives are high, often exceeding 90%.

- The boronate group remains intact during the synthesis, allowing for further functionalization post-synthesis.

Summary Table of Preparation Methods

| Procedure | Starting Material | Catalyst & Ligand | Key Conditions | Notes |

|---|---|---|---|---|

| A | 2-Aminophenylboronic acid | Chloro(1,5-cod)Rh dimer (0.03 equiv) | Toluene, KOH aq., RT, 24 h | Followed by NaBH(OAc)3 reduction |

| B | Pinacolboronate ester | Chloro(1,5-cod)Rh dimer (0.06 equiv) | Toluene, KOH aq., RT, 24 h | Similar to A, pinacolboronate used |

| C | Pinacolboronate ester | [((R,R,S,S)-Duanphos)Rh(nbd)][BF4] (0.06 equiv) | Toluene, KOH aq., RT, 24 h + acid/hydride treatment | Asymmetric synthesis, preformed catalyst |

| D | Pinacolboronate ester | Chloro(norbornadiene)Rh dimer + Duanphos ligand | Toluene, KOH aq., RT, 24 h + acid/hydride treatment | Asymmetric synthesis, catalyst formed in situ |

Analyse Chemischer Reaktionen

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The tetrahydroquinoline ring can be reduced to form a fully saturated quinoline.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Aryl or vinyl halides with a palladium catalyst and a base such as potassium carbonate.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Saturated quinoline derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Wissenschaftliche Forschungsanwendungen

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or specific ligand drugs.

Medicine: Investigated for its potential in drug delivery systems due to the stability and reactivity of the boronate ester group.

Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves the interaction of the boronate ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronate ester group forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronate ester group can interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline are best contextualized by comparing it with analogous boronic ester-containing tetrahydroquinoline and isoquinoline derivatives. Key differences arise in substituent positioning, electronic effects, and applications.

Structural and Reactivity Comparisons

Key Observations:

- Positional Effects: Boronate placement (6- vs. 7-position) influences electronic communication with the core. For instance, the 7-position in the parent compound allows conjugation with the tetrahydroquinoline nitrogen, enhancing stability in polar solvents .

- Substituent Impact : Electron-withdrawing groups (e.g., ketone in 400620-72-6) reduce boronate electrophilicity, necessitating harsher coupling conditions. Conversely, electron-donating groups (e.g., methoxy in 1201644-36-1) stabilize the boronate but may require longer reaction times .

- Core Modifications: Tetrahydroisoquinoline derivatives (e.g., 922718-57-8) exhibit greater steric hindrance, limiting their utility in sterically demanding couplings .

Biologische Aktivität

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention for its diverse biological activities. Its unique structural features contribute to its potential therapeutic applications in various fields such as neuroprotection and antimicrobial treatments.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 290.15 g/mol. The presence of the dioxaborolane moiety enhances its reactivity and biological interactions. The structural characteristics allow for various chemical modifications that can enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains.

- Antiviral Properties : Emerging studies suggest potential antiviral activity against certain viral pathogens.

The biological activities of this compound can be attributed to its interactions with specific molecular targets:

-

Neuroprotection :

- Modulates signaling pathways related to neuronal survival.

- Inhibits oxidative stress markers in neuronal cell lines.

-

Antimicrobial Action :

- Binds to bacterial enzymes involved in cell wall synthesis.

- Disrupts metabolic pathways essential for bacterial growth.

-

Antiviral Mechanism :

- Potentially inhibits viral replication processes by targeting viral polymerases or proteases.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various settings:

- Case Study 1 : In vitro experiments revealed that the compound significantly reduced neuronal cell death induced by amyloid-beta peptides associated with Alzheimer's disease.

- Case Study 2 : Animal models treated with the compound exhibited improved cognitive function and reduced neuroinflammation markers compared to control groups.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes some related compounds and their notable properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Tetrahydroquinoline | Basic scaffold; exhibits neuroprotective activity |

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methylated derivative | Enhanced lipophilicity; potential CNS activity |

| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Benzyl derivative | Exhibits enhanced antimicrobial properties compared to basic THQ |

The unique presence of the dioxaborolane group in this compound contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Skraup Reaction : A classical method involving the condensation of aniline derivatives with carbonyl compounds.

- Combes Reaction : Another synthetic approach that utilizes specific reagents to form the tetrahydroquinoline structure efficiently.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Q & A

Q. What are the most reliable synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline, and what factors influence reaction efficiency?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of the tetrahydroquinoline scaffold. Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for boronate coupling, with ligand choice impacting yield .

- Substituent effects : Electron-donating groups on the tetrahydroquinoline core improve borylation regioselectivity at the 7-position .

- Reaction conditions : Anhydrous solvents (e.g., THF, DMF) and inert atmospheres are critical to prevent boronate ester hydrolysis .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, though recrystallization may enhance purity for X-ray studies .

Q. How should researchers characterize the stereochemical and electronic properties of this compound?

- X-ray crystallography : Resolves stereochemistry (e.g., axial vs. equatorial boronate orientation) and confirms half-chair conformations in the tetrahydroquinoline ring .

- NMR analysis :

- DFT calculations : Predict electronic effects of the boronate group on HOMO/LUMO levels for reactivity studies .

Q. What are the stability considerations for this compound under common laboratory conditions?

- Moisture sensitivity : Store under argon at –20°C; use molecular sieves in solvents to prevent hydrolysis of the dioxaborolane ring .

- Thermal stability : Decomposition observed >150°C; avoid prolonged heating in coupling reactions .

- Light sensitivity : Protect from UV exposure to prevent radical degradation pathways .

Advanced Research Questions

Q. How does the boronate group influence regioselectivity in cross-coupling reactions, and what strategies mitigate side reactions?

- Electronic effects : The boronate acts as an electron-withdrawing group, directing electrophilic substitution to the para position in subsequent reactions.

- Side reactions :

- Methodology : Optimize catalyst loading (1–5 mol% Pd) and employ microwave-assisted coupling for faster kinetics .

Q. What analytical challenges arise when studying reaction intermediates of this compound, and how are they addressed?

- Transient intermediates : Use in-situ IR or cryo-ESI-MS to capture boronate-Pd complexes in cross-coupling reactions .

- Air-sensitive species : Schlenk techniques or gloveboxes are mandatory for handling intermediates .

- Isomer discrimination : Chiral HPLC (e.g., CHIRALPAK IA column) separates enantiomers if asymmetric synthesis is attempted .

Q. How can computational methods predict the biological or catalytic activity of derivatives of this compound?

- Docking studies : Model interactions with enzymes (e.g., proteases) using the boronate as a transition-state mimic .

- MD simulations : Assess membrane permeability by calculating logP values and solvation free energies .

- QSAR models : Correlate substituent effects (e.g., methyl groups on dioxaborolane) with antibacterial activity in tetrahydroquinoline derivatives .

Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?

- Discrepancies in yield : Literature reports vary due to trace oxygen or moisture. Replicate conditions with strict inert atmospheres .

- Divergent regioselectivity : Conflicting results may stem from solvent polarity (e.g., DMF vs. toluene). Systematic solvent screens are recommended .

- Stability vs. reactivity : Some studies report boronate decomposition under basic conditions; pre-complexation with BF₃·Et₂O can stabilize the boronate .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Boronate-Tetrahydroquinoline Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.